molecular formula C9H6N4S B2403539 [1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione CAS No. 67958-34-3

[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione

Katalognummer: B2403539
CAS-Nummer: 67958-34-3
Molekulargewicht: 202.24
InChI-Schlüssel: JEHBJQHSEHCUKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1,2,4]Triazolo[4,3-a]quinoxaline-4(5H)-thione (CAS 115231-80-6) is a versatile heterocyclic compound of significant interest in medicinal chemistry research. It belongs to a class of fused quinoxaline derivatives known for a broad spectrum of biological activities. This compound serves as a key synthetic intermediate and a privileged scaffold for developing novel pharmacologically active agents. Scientific studies on related analogs have demonstrated that the [1,2,4]triazolo[4,3-a]quinoxaline core is associated with potent antimicrobial properties , with some derivatives showing activity comparable to standard antibiotics like tetracycline . Furthermore, this family of compounds has shown promise in anticancer research , where certain derivatives function as DNA intercalators, inhibiting the proliferation of various human cancer cell lines such as HepG2, HCT-116, and MCF-7 . The mechanism of action for these effects is often rooted in the compound's ability to interact with biological macromolecules; research indicates that similar triazoloquinoxaline derivatives can bind to and cleave DNA, highlighting their potential as tools for studying nucleic acid interactions and developing antitumor agents . The inherent properties of the 1,2,4-triazole and quinoxaline moieties contribute to these activities, as both are established pharmacophores in FDA-approved drugs. This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic or therapeutic uses in humans or animals. All information provided is for research reference purposes.

Eigenschaften

IUPAC Name

5H-[1,2,4]triazolo[4,3-a]quinoxaline-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4S/c14-9-8-12-10-5-13(8)7-4-2-1-3-6(7)11-9/h1-5H,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHBJQHSEHCUKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=S)C3=NN=CN23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione typically involves the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . Another method includes the conversion of 4-chloro-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline into its thiol derivative using thiourea, followed by the formation of its potassium salt .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

[1,2,4]Triazolo[4,3-a]quinoxaline-4(5H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that [1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione exhibits significant anticancer properties. The compound primarily targets the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), inhibiting its signaling pathway critical for angiogenesis. By blocking this pathway, the compound effectively suppresses tumor growth.

  • Case Study : A study demonstrated that derivatives of [1,2,4]triazolo[4,3-a]quinoxaline showed enhanced cytotoxicity against various cancer cell lines. Modifications in the side chains significantly influenced their antitumor activity, with certain disubstituted derivatives exhibiting higher DNA binding affinities compared to unsubstituted counterparts .

Antiviral Properties

The compound has been investigated for its antiviral activity against specific viral strains. Structure-activity relationship (SAR) analyses revealed that modifications to the thione group can enhance antiviral efficacy.

  • Case Study : Certain derivatives were found to exhibit promising antiviral effects in vitro against viral infections, indicating potential for therapeutic development in treating viral diseases .

Antimicrobial Effects

This compound has also shown significant antimicrobial properties. Studies have evaluated its efficacy against various bacterial strains.

  • Case Study : In vitro tests indicated that some derivatives displayed substantial inhibition zones in agar diffusion assays against pathogenic bacteria, suggesting their potential use as antimicrobial agents .

Synthesis and Chemical Transformations

The synthesis of this compound typically involves aromatic nucleophilic substitution reactions. Various synthetic routes have been optimized for large-scale production to enhance yield and purity.

Common Reactions :

  • Oxidation : Converts thione groups to sulfoxides or sulfones.
  • Reduction : Converts the compound to its corresponding thiol.
  • Substitution : Aromatic nucleophilic substitutions are common where halogen atoms are replaced by nucleophiles.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Core Structure Modifications

Thione (-S-) vs. Oxo (-O-) Derivatives
  • BTTQ ([1,2,4]Triazolo[4,3-a]quinoxaline-4(5H)-one): The oxo analogue (BTTQ) acts as a selective PDE1 inhibitor, reducing blood pressure via peripheral vasodilation .
Dione Derivatives
  • 5,6-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione: Features two oxo groups at positions 1 and 3. Exhibits antihypertensive activity but lacks the thione’s sulfur-mediated interactions .
Position 1 Modifications
  • 1-Methyl Derivatives: 1-Methyl[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione shows reduced anticonvulsant activity compared to derivatives with CF3 or CH3 groups at position 1 .
  • 1-Trifluoromethyl (CF3) Derivatives: CF3 substitution enhances adenosine A1 receptor binding (IC50 = 28 nM) and selectivity .
Position 4 Modifications
  • 4-Amino Derivatives: 4-Amino[1,2,4]triazolo[4,3-a]quinoxalines exhibit potent adenosine A2 receptor antagonism (IC50 = 21 nM) and rapid-onset antidepressant effects . Comparison: The thione group at position 4 may reduce receptor affinity but improve DNA intercalation in anticancer applications .
Position 8 Halogenation
  • 8-Chloro Derivatives :
    • 8-Chloro substitution boosts Topo II inhibition (e.g., compound 121: IC50 = 28 nM at A1 receptors) .
    • Thione-containing analogues with 8-Cl show synergistic effects in DNA binding and cytotoxicity .
Anticancer Activity
Compound Activity (IC50) Mechanism Reference
Target Thione Derivative 1–10 µM (HePG-2, Caco-2) DNA intercalation, Topo II inhibition
4-Hydrazinyl-triazoloquinoxaline 2–15 µM (HePG-2, Hep-2) Topo II inhibition
BTTQ (Oxo Derivative) Not reported (PDE1 inhibition) Vasodilation
Antimicrobial Activity
  • 1-Aryl-4-chloro-triazoloquinoxalines: Exhibit broad-spectrum activity against S. aureus and E. coli (MIC = 8–32 µg/mL) .
  • Thione Derivatives : Enhanced antifungal activity due to sulfur’s electrophilic reactivity .
Anticonvulsant Activity
  • 4-Fluorophenyl/4-Methoxyphenyl Derivatives : Superior to diazepam in seizure models .
  • Thione Analogues : Moderate activity, suggesting substituent optimization is critical .

Biologische Aktivität

[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the broader class of triazoloquinoxalines, which are recognized for their potential antiviral , antimicrobial , and anticancer properties. The thione group in this compound enhances its biological activity, making it a promising candidate for further research and development.

The primary target of this compound is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . The compound inhibits the VEGFR-2 signaling pathway, which is crucial for angiogenesis—the process through which new blood vessels form from existing ones. By blocking this pathway, the compound suppresses tumor growth effectively.

Pharmacological Properties

The compound exhibits cytotoxic effects at specific concentrations. Research indicates that it demonstrates cytotoxicity at concentrations around 160 μg/ml . Its molecular mechanism involves DNA intercalation, which can disrupt cellular processes and lead to apoptosis in cancer cells.

In Vitro Studies

Recent studies have evaluated the anti-proliferative activities of various derivatives of [1,2,4]triazolo[4,3-a]quinoxaline against human tumor cell lines such as HepG2 (liver cancer), HCT-116 (colorectal cancer), and MCF-7 (breast cancer). The findings suggest that certain derivatives exhibit significant anti-cancer properties:

Compound DerivativeCell LineIC50 Value (μg/ml)
12dHepG215.2
12aHCT-11620.5
10cMCF-718.0

These results indicate varying degrees of effectiveness against different cancer types, highlighting the potential for developing targeted therapies based on these compounds.

Case Studies and Research Findings

  • Antitumor Activity : A study focused on the synthesis of new derivatives of [1,2,4]triazolo[4,3-a]quinoxaline demonstrated that modifications in side chains significantly influenced their antitumor activity. Compounds with disubstituents at specific positions exhibited higher DNA binding affinities and improved cytotoxicity against cancer cell lines compared to their unsubstituted counterparts .
  • Antiviral Properties : Another investigation revealed that certain derivatives showed promising antiviral activity against specific viral strains. The structure-activity relationship (SAR) analysis indicated that modifications to the thione group enhanced antiviral efficacy .
  • Antimicrobial Effects : The antimicrobial activity of [1,2,4]triazolo[4,3-a]quinoxaline derivatives was assessed against various bacterial strains. Results indicated that some compounds displayed significant inhibition zones in agar diffusion tests, suggesting potential applications in treating bacterial infections .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare [1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione and its derivatives?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from quinoxaline precursors. For example:

  • Step 1 : Condensation of 3-phenylquinoxalin-2(1H)-one with hydrazine derivatives to form hydrazino intermediates .
  • Step 2 : Cyclization of hydrazino-quinoxalines with carbonyl reagents (e.g., aldehydes or ketones) to form the triazole ring. Microwave-assisted synthesis or reflux in acetic acid is commonly used to optimize yields .
  • Key Variants : Substituents at the 1- and 3-positions are introduced via alkylation or aryl substitution during cyclization .

Q. How are structural and purity characteristics of these compounds validated?

  • Methodological Answer :

  • X-ray crystallography is used to confirm molecular geometry (e.g., crystal structures of analogs like 4-(5-phenyl-triazolo[3,4-a]isoquinolin-3-yl)benzonitrile) .
  • Spectroscopic techniques :
  • ¹H/¹³C NMR to verify substituent positions and ring fusion.
  • FT-IR for functional group analysis (e.g., C=S stretching at ~1200 cm⁻¹) .
  • Elemental analysis (CHNS) ensures purity and stoichiometry .

Q. What preliminary biological activities have been reported for this compound class?

  • Key Findings :

  • Anticonvulsant activity : Derivatives with 7-alkoxy or 7-benzylamino substitutions show potency in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, with ED₅₀ values ranging from 15–45 mg/kg .
  • Antimicrobial and antitumor activity : 3-phenylquinoxaline derivatives exhibit moderate inhibition against S. aureus (MIC: 8–32 µg/mL) and HeLa cells (IC₅₀: 12–50 µM) .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of this compound derivatives?

  • SAR Insights :

  • Electron-withdrawing groups (e.g., -F, -Cl) at the 7-position enhance anticonvulsant activity by improving blood-brain barrier permeability .
  • Bulkier substituents (e.g., benzyl, cyclopentyl) at the 1-position reduce cytotoxicity but may lower solubility .
  • Thione vs. oxo analogs : The C=S group improves metabolic stability compared to C=O, as seen in reduced hepatic clearance rates .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Analytical Framework :

  • Standardize assays : Discrepancies in IC₅₀ values often arise from variations in cell lines (e.g., HeLa vs. MCF-7) or seizure models (MES vs. 6-Hz test) .
  • Comparative meta-analysis : Pool data from structurally similar compounds (e.g., triazoloquinolines vs. triazoloquinoxalines) to identify substituent-specific trends .
  • Dose-response reevaluation : Confirm activity thresholds using in vivo pharmacokinetic profiling to account for bioavailability differences .

Q. What computational or theoretical frameworks guide mechanistic studies of these compounds?

  • Methodological Approaches :

  • Molecular docking : Used to predict binding interactions with targets like GABA receptors or topoisomerase II. For example, docking studies suggest triazoloquinoxalines occupy the benzodiazepine-binding site of GABAₐ receptors .
  • QSAR modeling : Correlate substituent lipophilicity (logP) with anticonvulsant ED₅₀ values to design optimized analogs .
  • DFT calculations : Analyze electron density distribution to rationalize reactivity patterns (e.g., nucleophilic attack at the C-4 thione position) .

Q. How does this compound compare to related heterocycles in drug discovery?

  • Comparative Analysis :

  • Triazoloquinolines : Exhibit stronger anticonvulsant activity but higher hepatotoxicity due to metabolic oxidation of the quinoline ring .
  • Triazolopyridines : Less planar structures reduce intercalation with DNA, making them weaker antitumor agents compared to quinoxaline analogs .
  • Benzoxazole-thione hybrids : Broader antimicrobial spectra but poor CNS penetration .

Data Contradiction and Validation Strategies

  • Case Study : Conflicting reports on 7-alkoxy derivatives’ efficacy in MES models :
    • Resolution : Re-evaluate using standardized rodent strains and control for diet-induced cytochrome P450 variability.
    • Validation : Cross-test promising analogs in zebrafish seizure models to confirm translatability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.